1-[1-(2-Chloropyridine-3-carbonyl)piperidin-2-yl]propan-2-ol
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Overview
Description
1-[1-(2-Chloropyridine-3-carbonyl)piperidin-2-yl]propan-2-ol is a synthetic organic compound that features a piperidine ring substituted with a 2-chloropyridine-3-carbonyl group and a propan-2-ol moiety
Preparation Methods
The synthesis of 1-[1-(2-Chloropyridine-3-carbonyl)piperidin-2-yl]propan-2-ol typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2-Chloropyridine-3-carbonyl Group: This step involves the acylation of the piperidine ring with 2-chloropyridine-3-carbonyl chloride under basic conditions.
Attachment of the Propan-2-ol Moiety: The final step involves the addition of the propan-2-ol group to the piperidine ring, which can be achieved through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-[1-(2-Chloropyridine-3-carbonyl)piperidin-2-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone.
Reduction: The carbonyl group in the 2-chloropyridine-3-carbonyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the 2-chloropyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
1-[1-(2-Chloropyridine-3-carbonyl)piperidin-2-yl]propan-2-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies investigating the interaction of piperidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-[1-(2-Chloropyridine-3-carbonyl)piperidin-2-yl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[1-(2-Chloropyridine-3-carbonyl)piperidin-2-yl]propan-2-ol can be compared with other similar compounds, such as:
1-[1-(2-Chloropyridine-3-carbonyl)piperidin-2-yl]ethanol: This compound has a similar structure but with an ethanol moiety instead of propan-2-ol.
1-[1-(2-Chloropyridine-3-carbonyl)piperidin-2-yl]butan-2-ol: This compound features a butan-2-ol moiety, which may affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-[2-(2-hydroxypropyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-10(18)9-11-5-2-3-8-17(11)14(19)12-6-4-7-16-13(12)15/h4,6-7,10-11,18H,2-3,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQWQYPHASUHGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCN1C(=O)C2=C(N=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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